molecular formula C17H29IO2P+ B14420206 Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium CAS No. 80845-33-6

Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium

Cat. No.: B14420206
CAS No.: 80845-33-6
M. Wt: 423.3 g/mol
InChI Key: SKPBXGYMBMBVRI-UHFFFAOYSA-N
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Description

Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium is a chemical compound known for its unique structure and reactivity. It is a phosphonium salt that contains both iodomethyl and phenyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium typically involves the reaction of a phosphine with an alkyl halideThe reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenylphosphanium moiety can interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of iodomethyl and phenylphosphanium groups, which provide a distinct reactivity profile and a wide range of applications in various fields.

Properties

CAS No.

80845-33-6

Molecular Formula

C17H29IO2P+

Molecular Weight

423.3 g/mol

IUPAC Name

bis(2,2-dimethylpropoxy)-(iodomethyl)-phenylphosphanium

InChI

InChI=1S/C17H29IO2P/c1-16(2,3)12-19-21(14-18,20-13-17(4,5)6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3/q+1

InChI Key

SKPBXGYMBMBVRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CO[P+](CI)(C1=CC=CC=C1)OCC(C)(C)C

Origin of Product

United States

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